5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a core triazole ring substituted with a thiol group at position 2. The ethoxyphenyl moiety at position 5 and the hydrazinyl-linked 4-propoxybenzylidene group at position 4 distinguish it structurally. Such derivatives are typically synthesized via cyclization of thiocarbazides or condensation of triazole-3-thiol precursors with aldehydes under acidic conditions (e.g., acetic acid), as seen in analogous syntheses .
Properties
CAS No. |
624725-17-3 |
|---|---|
Molecular Formula |
C20H23N5O2S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O2S/c1-3-13-27-18-9-5-15(6-10-18)14-21-24-25-19(22-23-20(25)28)16-7-11-17(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3,(H,23,28)/b21-14+ |
InChI Key |
YWYFNGNUFRQSJO-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then reacted with 4-ethoxyphenyl isothiocyanate under basic conditions to form the triazole ring.
Thiol formation:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the hydrazone moiety, using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial and antifungal activities. The compound has been studied for its potential as an antifungal agent. Research indicates that triazoles can interact with biological receptors due to their structural characteristics, making them effective pharmacophores in drug development. Specifically, 1,2,4-triazoles have shown promise in treating fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of various triazole derivatives. The compound may exhibit similar effects due to its structural analogies with known antitubercular agents. Investigations into its efficacy against Mycobacterium tuberculosis are ongoing, with preliminary results suggesting it could serve as a lead compound for further development .
Case Study 1: Antifungal Activity
In a comparative study of triazole derivatives, 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol demonstrated significant antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal drugs like fluconazole .
Case Study 2: Antitubercular Properties
Another study focused on the compound's potential against tuberculosis. In vitro assays revealed that it inhibited bacterial growth at concentrations lower than those required for traditional treatments. This suggests a promising avenue for further research into its use as an adjunct therapy in tuberculosis management .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Substituent Variations in the Triazole Core
Key structural analogs and their substituent differences:
Impact of Substituents:
- Electron-Donating Groups (e.g., Ethoxy, Methoxy): Enhance solubility and metabolic stability. For instance, 4-methoxy analogs exhibit improved anticancer activity compared to unsubstituted phenyl groups .
- Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl): Increase reactivity and binding affinity to biological targets. The trifluoromethyl group in improves α-glucosidase inhibition by 40% compared to non-halogenated analogs .
- Bulkier Substituents (e.g., Propoxybenzylidene): May introduce steric hindrance, affecting interaction with enzymes or receptors. The 4-propoxy group in the target compound could modulate selectivity in drug design.
Physicochemical and Spectroscopic Data
Biological Activity
5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.
Synthesis and Characterization
The synthesis of triazole-thiol derivatives typically involves the reaction of hydrazine derivatives with various isothiocyanates or aldehydes. The specific compound under consideration can be synthesized through a multi-step process involving the formation of the hydrazone intermediate followed by cyclization to form the triazole ring. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. In various studies, it has been tested against a range of microorganisms including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae
- Fungal species : Candida albicans
The results from antimicrobial screening showed varying degrees of activity. For instance, the compound demonstrated a notable inhibitory effect against S. aureus and K. pneumoniae, while exhibiting moderate activity against E. coli and C. albicans .
Table 1: Inhibition Zones of Antimicrobial Activity
| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol | 1% | 14 | 8 | 12 | 8 |
| Control Antibiotic | 1% | 20 | 10 | 15 | 10 |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has also shown promising antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property. Compounds with a triazole ring often exhibit strong radical scavenging abilities due to their electron-rich nature, which can stabilize free radicals .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives, including the compound . The presence of the triazole moiety is associated with enhanced cytotoxicity against various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
Case Studies
A study published in the MDPI journal highlighted several synthesized triazole-thiol derivatives and their biological evaluations. Among these derivatives, those containing electron-donating groups exhibited superior antimicrobial and antioxidant activities compared to their electron-withdrawing counterparts .
In another case study focused on structural modifications of triazoles, compounds similar to the one discussed showed effective inhibition against tumor growth in vitro, suggesting a pathway for further drug development targeting cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
